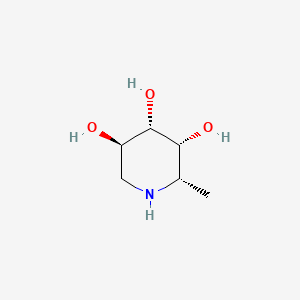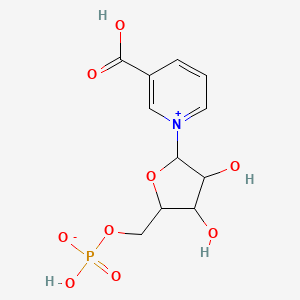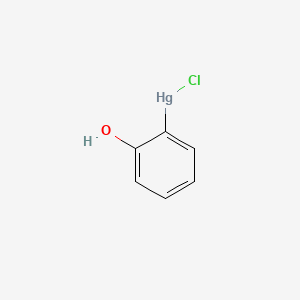
4-(3-Methyl-2-morpholinyl)phenol
Descripción general
Descripción
4-(3-Methyl-2-morpholinyl)phenol, also known as MMP or NSC 20625, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of cancer research, neuroscience, and immunology, among others. In
Aplicaciones Científicas De Investigación
4-(3-Methyl-2-morpholinyl)phenol has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. Studies have shown that 4-(3-Methyl-2-morpholinyl)phenol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(3-Methyl-2-morpholinyl)phenol has also been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells.
4-(3-Methyl-2-morpholinyl)phenol has also shown potential in the field of neuroscience. Studies have shown that 4-(3-Methyl-2-morpholinyl)phenol can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function. 4-(3-Methyl-2-morpholinyl)phenol has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, 4-(3-Methyl-2-morpholinyl)phenol has been studied for its potential use in immunology. Studies have shown that 4-(3-Methyl-2-morpholinyl)phenol can modulate the activity of certain immune cells, such as T cells and macrophages, which are involved in the immune response. 4-(3-Methyl-2-morpholinyl)phenol has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-2-morpholinyl)phenol is not fully understood. However, studies have shown that 4-(3-Methyl-2-morpholinyl)phenol can modulate the activity of certain enzymes and neurotransmitters, as well as immune cells, which are involved in various physiological processes. 4-(3-Methyl-2-morpholinyl)phenol has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Methyl-2-morpholinyl)phenol can have various biochemical and physiological effects. For example, 4-(3-Methyl-2-morpholinyl)phenol has been shown to modulate the activity of certain enzymes involved in cancer cell growth and proliferation. 4-(3-Methyl-2-morpholinyl)phenol has also been shown to modulate the activity of certain neurotransmitters involved in mood regulation and cognitive function. In addition, 4-(3-Methyl-2-morpholinyl)phenol has been shown to modulate the activity of certain immune cells involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3-Methyl-2-morpholinyl)phenol in lab experiments is that it has been extensively studied and has shown promising results in various scientific research applications. In addition, it is relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also limitations to using 4-(3-Methyl-2-morpholinyl)phenol in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. In addition, 4-(3-Methyl-2-morpholinyl)phenol may have off-target effects, which can complicate experimental results.
Direcciones Futuras
There are many future directions for research on 4-(3-Methyl-2-morpholinyl)phenol. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in various scientific research applications. Another direction is to explore its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. In addition, future research could focus on developing new derivatives of 4-(3-Methyl-2-morpholinyl)phenol with improved efficacy and specificity.
Métodos De Síntesis
The synthesis of 4-(3-Methyl-2-morpholinyl)phenol involves the reaction of 3-methyl-2-morpholinone with 4-chlorophenol in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain a white crystalline powder with a melting point of 162-164°C.
Propiedades
IUPAC Name |
4-(3-methylmorpholin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-11(14-7-6-12-8)9-2-4-10(13)5-3-9/h2-5,8,11-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBORSAFLMAPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970151 | |
| Record name | 4-(3-Methylmorpholin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-2-morpholinyl)phenol | |
CAS RN |
54804-09-0 | |
| Record name | Morpholinomethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054804090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Methylmorpholin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















